![molecular formula C13H15NO3 B11114384 4-[(Cyclobutylformamido)methyl]benzoic acid](/img/structure/B11114384.png)
4-[(Cyclobutylformamido)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclobutylformamido)methyl]benzoic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, where the benzylic position is substituted with a cyclobutylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclobutylformamido)methyl]benzoic acid typically involves the following steps:
Formation of the Cyclobutylformamido Group: This can be achieved by reacting cyclobutylamine with formic acid to form cyclobutylformamide.
Attachment to the Benzylic Position: The cyclobutylformamide is then attached to the benzylic position of benzoic acid through a nucleophilic substitution reaction. This can be facilitated by using a suitable leaving group, such as a halide, on the benzylic carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclobutylformamido)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclobutylformamido group can be reduced to form the corresponding amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored for its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclobutylformamido)methyl]benzoic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The cyclobutylformamido group may play a role in binding to the target molecule, while the benzoic acid moiety may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Similar structure but with a methyl group instead of the cyclobutylformamido group.
4-Aminomethylbenzoic acid: Similar structure but with an aminomethyl group instead of the cyclobutylformamido group.
4-Formylbenzoic acid: Similar structure but with a formyl group instead of the cyclobutylformamido group.
Uniqueness
4-[(Cyclobutylformamido)methyl]benzoic acid is unique due to the presence of the cyclobutylformamido group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(cyclobutanecarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H15NO3/c15-12(10-2-1-3-10)14-8-9-4-6-11(7-5-9)13(16)17/h4-7,10H,1-3,8H2,(H,14,15)(H,16,17) |
InChI Key |
DSHQMDOYVWBAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


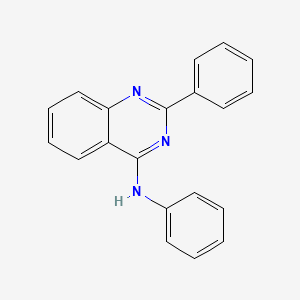
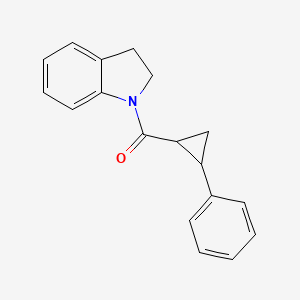
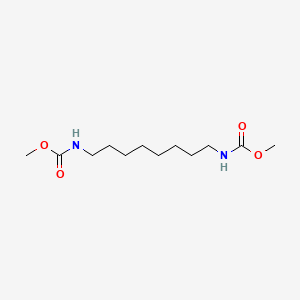
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114320.png)
![1-(4-Ethylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11114322.png)
![[2-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11114327.png)
![4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11114329.png)
![3-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114331.png)
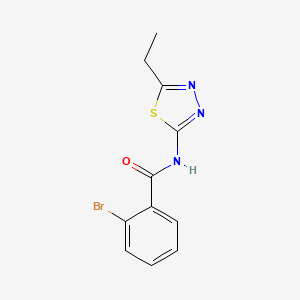

![3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114359.png)
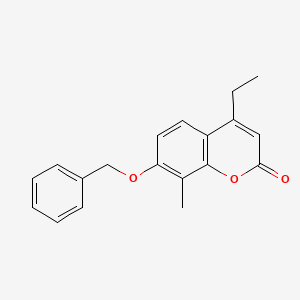
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one](/img/structure/B11114372.png)
![3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11114374.png)
